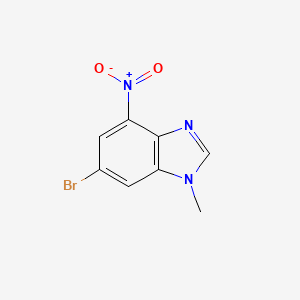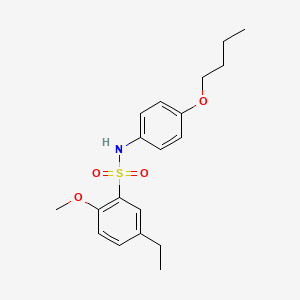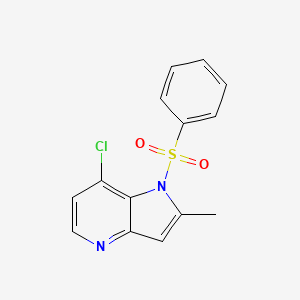
1-Benzenesulfonyl-7-chloro-2-methyl-4-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is of interest due to its unique structure, which combines a benzenesulfonyl group with a pyrrolo[3,2-b]pyridine core, potentially offering diverse applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium or copper catalysts, strong bases, and mild oxidants. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to antibacterial, antitumor, and antiviral effects, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine can be compared with other sulfonamide derivatives, such as:
1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H11ClN2O2S |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-7-chloro-2-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-9-13-14(12(15)7-8-16-13)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
DSPZYTKDSNAGFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=CC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


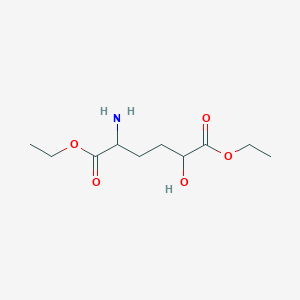

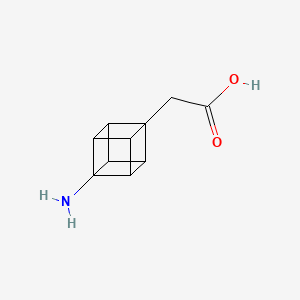
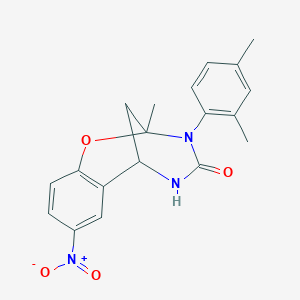
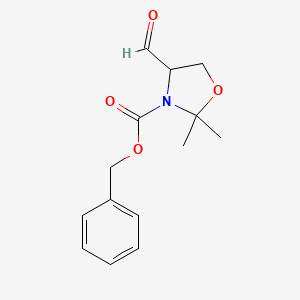
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
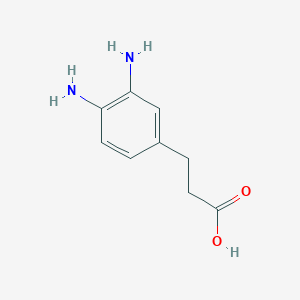
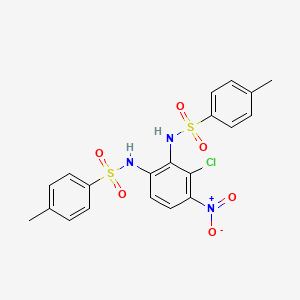
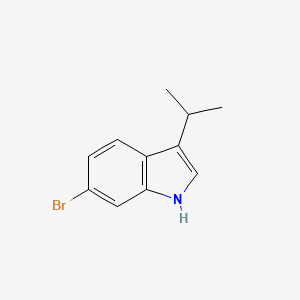
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
